molecular formula C18H21NO2 B598306 Methyl 3-amino-2,2-dibenzylpropanoate CAS No. 125469-89-8

Methyl 3-amino-2,2-dibenzylpropanoate

Cat. No.: B598306
CAS No.: 125469-89-8
M. Wt: 283.371
InChI Key: IJMGEQFKUATDAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dibenzylpropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature for about 18 hours . Another method involves the hydrogenation of a nitrile precursor in the presence of a catalyst such as Raney nickel and acetic acid in methanol at 45°C for 120 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dibenzylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or imines.

    Reduction: Secondary or tertiary amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-2,2-dibenzylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dibenzylpropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,2-diphenylpropanoate
  • Methyl 3-amino-2,2-dibenzylbutanoate
  • Methyl 3-amino-2,2-dibenzylpentanoate

Uniqueness

Methyl 3-amino-2,2-dibenzylpropanoate is unique due to its specific structural features, such as the presence of two benzyl groups and an amino group on a propanoate backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMGEQFKUATDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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